molecular formula C16H22O4 B8279755 Propofol hemisuccinate CAS No. 184869-48-5

Propofol hemisuccinate

Cat. No.: B8279755
CAS No.: 184869-48-5
M. Wt: 278.34 g/mol
InChI Key: ORMHJJCIJXWHFH-UHFFFAOYSA-N
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Description

Propofol Hemisuccinate is a derivative of Propofol, an intravenous anesthetic agent widely used for the induction and maintenance of anesthesia. This compound is designed to improve the solubility and delivery of Propofol, making it more suitable for certain medical applications, such as intrapulmonary administration .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propofol Hemisuccinate involves the esterification of Propofol with succinic anhydride. The reaction typically occurs in the presence of a catalyst, such as pyridine, under controlled temperature conditions to ensure the formation of the hemisuccinate ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow synthesis, which allows for better control over reaction conditions and scalability . This method ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Propofol Hemisuccinate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond in this compound can be hydrolyzed to release Propofol and succinic acid.

    Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in typical usage scenarios.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.

    Oxidation: Strong oxidizing agents can oxidize the compound, although this is not a typical reaction for its intended use.

Major Products Formed:

    Hydrolysis: Propofol and succinic acid are the primary products of hydrolysis.

    Oxidation: Oxidation products depend on the specific conditions and reagents used.

Scientific Research Applications

Propofol Hemisuccinate has several scientific research applications:

Comparison with Similar Compounds

    Propofol: The parent compound, widely used as an intravenous anesthetic.

    Etomidate: Another intravenous anesthetic with a similar mechanism of action but different pharmacokinetic properties.

    Ketamine: An anesthetic with a different mechanism of action, acting primarily on NMDA receptors.

Uniqueness of Propofol Hemisuccinate: this compound is unique due to its improved solubility and delivery properties, making it suitable for specific medical applications where traditional Propofol may not be ideal . Its ability to be administered intrapulmonary is a significant advantage in certain clinical scenarios.

Properties

CAS No.

184869-48-5

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

4-[2,6-di(propan-2-yl)phenoxy]-4-oxobutanoic acid

InChI

InChI=1S/C16H22O4/c1-10(2)12-6-5-7-13(11(3)4)16(12)20-15(19)9-8-14(17)18/h5-7,10-11H,8-9H2,1-4H3,(H,17,18)

InChI Key

ORMHJJCIJXWHFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)CCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Succinic anhydride (14 g, 140 mmol) and dimethylaminopyridine (0.02 g, 0.16 mmol) were added to a solution of 2,6-diisopropylphenol (20.8 ml, 112 mmol) in triethylamine (50 ml) under nitrogen. After 16 hr at room temperature, solvents were removed under vacuum. The residue was dissolved in water and added to an iced solution of dilute hydrochloric acid. The precipitated product was filtered and recrystallized from ethanol-water to yield 25.0 g (80.2% yield) of 2,6-diisopropylphenyl hydrogen succinate (propofol hemisuccinate), mp 101-102° C.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
20.8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step One

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